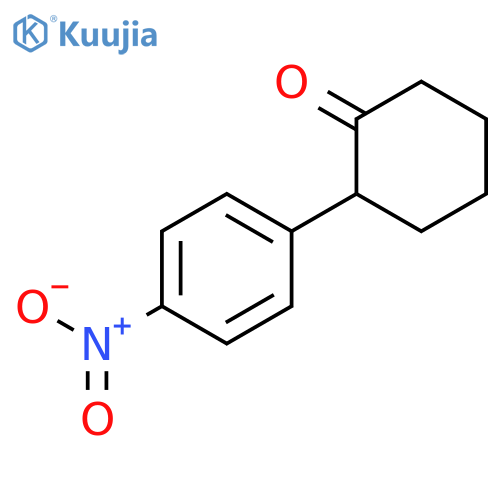Cas no 52648-78-9 (Cyclohexanone, 2-(4-nitrophenyl)-)
シクロヘキサノン、2-(4-ニトロフェニル)-は、有機合成において重要な中間体として広く利用される化合物です。この化合物は、シクロヘキサノン骨格にニトロ基を有する芳香族置換基が結合した構造を持ち、高い反応性と多様な誘導体化の可能性を特徴とします。特に医薬品や機能性材料の合成前駆体としての応用が注目されており、ニトロ基の還元や置換反応を経て、多様なアミン類や複雑な骨格構築が可能です。高い純度と安定性を備えており、精密合成における再現性の高い反応性が評価されています。実験室規模から工業的生産まで、幅広い合成条件に対応できる点が利点です。

52648-78-9 structure
商品名:Cyclohexanone, 2-(4-nitrophenyl)-
Cyclohexanone, 2-(4-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanone, 2-(4-nitrophenyl)-
- 2-(4-nitrophenyl)cyclohexan-1-one
- 52648-78-9
- 2-(4-Nitrophenyl)cyclohexanone
- DTXSID30499307
-
- インチ: InChI=1S/C12H13NO3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
- InChIKey: FUKJIPWYXHNEPY-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(C2CCCCC2=O)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 219.08959
- どういたいしつりょう: 219.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 277
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 62.9Ų
じっけんとくせい
- PSA: 60.21
Cyclohexanone, 2-(4-nitrophenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581996-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 98% | 100mg |
¥7202.00 | 2024-05-10 | |
| Apollo Scientific | OR340125-100mg |
2-(4-Nitrophenyl)cyclohexan-1-one |
52648-78-9 | 100mg |
£430.00 | 2023-09-02 |
Cyclohexanone, 2-(4-nitrophenyl)- 関連文献
-
Sara Duce,María Jorge,Inés Alonso,José Luis García Ruano,M. Belén Cid Org. Biomol. Chem. 2011 9 8253
52648-78-9 (Cyclohexanone, 2-(4-nitrophenyl)-) 関連製品
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
